molecular formula C11H24N2 B070082 1-(2,4-Dimethylpentan-3-yl)piperazine CAS No. 178613-30-4

1-(2,4-Dimethylpentan-3-yl)piperazine

Cat. No.: B070082
CAS No.: 178613-30-4
M. Wt: 184.32 g/mol
InChI Key: GVJNBTSKKGNINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylpentan-3-yl)piperazine is a piperazine derivative featuring a branched alkyl substituent at the nitrogen atom of the piperazine ring. The compound’s structure includes a 2,4-dimethylpentan-3-yl group, which confers unique steric and electronic properties. Piperazine derivatives are widely studied for their pharmacological and industrial applications, particularly due to their ability to interact with neurotransmitter receptors, modulate enzyme activity, or serve as ligands in coordination chemistry. The branched alkyl chain in this compound likely enhances lipophilicity compared to smaller alkyl or aryl-substituted analogs, influencing its pharmacokinetic and physicochemical behavior .

Properties

CAS No.

178613-30-4

Molecular Formula

C11H24N2

Molecular Weight

184.32 g/mol

IUPAC Name

1-(2,4-dimethylpentan-3-yl)piperazine

InChI

InChI=1S/C11H24N2/c1-9(2)11(10(3)4)13-7-5-12-6-8-13/h9-12H,5-8H2,1-4H3

InChI Key

GVJNBTSKKGNINR-UHFFFAOYSA-N

SMILES

CC(C)C(C(C)C)N1CCNCC1

Canonical SMILES

CC(C)C(C(C)C)N1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

Piperazine derivatives are classified based on substituent type (alkyl, aryl, or heterocyclic) and substitution pattern. Below is a structural comparison of 1-(2,4-Dimethylpentan-3-yl)piperazine with key analogs:

Compound Name Substituent Type Key Structural Features
This compound Branched alkyl High lipophilicity; steric hindrance
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Aryl (electron-withdrawing) Enhanced serotonin receptor affinity
Benzylpiperazine (BZP) Aryl (benzyl) Dopaminergic activity; MDMA-like effects
1-(2-Methoxyphenyl)piperazine Aryl (electron-donating) Antibacterial activity; D2 receptor binding
1-(2-Hydroxyethyl)piperazine (HEP) Alkyl (polar) High water solubility; industrial solvent

Key Observations :

  • Lipophilicity : The branched alkyl group in this compound increases its hydrophobicity compared to polar derivatives like HEP or aryl-substituted analogs (e.g., BZP). This property may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Steric Effects : The bulky 2,4-dimethylpentan-3-yl group may hinder interactions with flat binding pockets (e.g., serotonin receptors), contrasting with planar aryl substituents in TFMPP or BZP .
Pharmacological Activity

Piperazine derivatives exhibit diverse receptor affinities depending on substituents:

Compound Primary Targets Selectivity/Activity
This compound Not directly studied (inferred) Potential CNS modulation via lipophilic access
TFMPP 5-HT1B receptors 65-fold selectivity over 5-HT1A
BZP Dopamine transporters MDMA-like stimulant effects
1-(2-Methoxyphenyl)piperazine Dopamine D2 receptors High affinity (Kd = 12 nM)
1-(4-Chlorobenzhydryl)piperazine Cancer cell lines Cytotoxicity (IC50 = 1.2–5.8 µM)

Key Observations :

  • Aryl-substituted piperazines (e.g., TFMPP, BZP) primarily target serotonin or dopamine systems, while alkyl derivatives may lack direct receptor affinity but modulate pharmacokinetics.
  • The branched alkyl group in this compound may favor non-specific membrane interactions or novel targets due to steric effects.
Physicochemical Properties

Substituents significantly alter pKa, solubility, and thermal stability:

Compound pKa (25°C) Water Solubility LogP (Predicted)
This compound ~9.5 (estimated) Low ~3.2
Piperazine (unsubstituted) pKa1 = 9.7, pKa2 = 5.3 High -1.1
1-(2-Hydroxyethyl)piperazine pKa1 = 3.73, pKa2 = 7.98 Miscible -0.5
TFMPP ~7.8 Moderate 2.8

Key Observations :

  • The branched alkyl group increases LogP, reducing water solubility compared to polar derivatives like HEP.
Metabolic Stability

N-Dealkylation is a common metabolic pathway for piperazines:

  • Arylpiperazines : Metabolized via CYP3A4 to 1-aryl-piperazines, which retain pharmacological activity (e.g., TFMPP → 1-(3-trifluoromethylphenyl)piperazine) .
  • Alkylpiperazines : Branched alkyl groups may slow CYP-mediated oxidation compared to linear chains. For example, 1-(2-hydroxyethyl)piperazine undergoes rapid conjugation .

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